4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is a chemical compound with significant relevance in pharmaceutical research and development. Its systematic name reflects its complex structure, which includes an imidazolidine core. The compound has a molecular formula of and a molecular weight of 199.21 g/mol. It is categorized under amino acids and heterocyclic compounds, particularly those containing imidazolidine derivatives.
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide falls under the classification of:
The synthesis of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize reagents such as:
The molecular structure of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide features:
Key structural data includes:
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide can participate in several chemical reactions:
Reactions may be facilitated by catalysts or specific conditions (e.g., temperature, solvent choice) to enhance yields and selectivity.
The mechanism of action for 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is not fully elucidated but may involve:
Research into its biological activity is ongoing, with preliminary studies suggesting potential roles in metabolic pathways.
Physical property data such as melting point and boiling point are critical for handling and application but are not specified in the available literature.
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide has several potential applications:
The imidazolidinone core of 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid is typically constructed through cyclocondensation or alkylation strategies. A predominant route involves the reaction of N-methylhydantoin with alkyl halides or carboxylic acid derivatives. Specifically, alkylation with 4-bromobutyric acid derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) yields the butanoic acid side chain directly attached to the imidazolidinone nitrogen [4] [8]. Alternative pathways employ activated esters, such as ethyl 4-bromobutyrate, followed by alkaline hydrolysis to convert the ester to the free carboxylic acid functionality. This method achieves yields of 70–85% and requires rigorous purification via recrystallization from ethanol/water mixtures to remove unreacted hydantoin precursors [3] [9].
A less common but efficient approach uses creatinine derivatives as starting materials. Creatinine (2-amino-1-methylimidazolin-4-one) undergoes nucleophilic substitution at its exocyclic nitrogen with 4-bromobutyric acid, facilitated by phase-transfer catalysts like tetrabutylammonium bromide. This single-step method reduces side products but demands precise stoichiometric control to avoid dialkylation [2] [6].
Table 1: Comparison of Imidazolidinone Core Synthesis Methods
Method | Starting Material | Reagent | Yield (%) | Key Condition |
---|---|---|---|---|
Direct Alkylation | N-Methylhydantoin | 4-Bromobutyric acid | 70–78 | K₂CO₃, DMF, 80°C, 12 h |
Ester Hydrolysis | Ethyl 4-bromobutyrate | N-Methylhydantoin | 82–85 | 1. Alkylation; 2. NaOH hydrolysis |
Creatinine Derivatization | Creatinine | 4-Bromobutyric acid | 68–75 | TBA-Br catalyst, 60°C, 8 h |
Conversion of the free base to the hydrobromide salt enhances crystallinity and stability. Two primary bromination methods are employed:
Critical to both methods is strict control of stoichiometry; excess HBr causes salt dissociation, while insufficient HBr leads to mixed salts. X-ray diffraction studies confirm that the hydrobromide salt (CAS: 2094924-41-9) crystallizes in a monoclinic system with hydrogen bonding between the protonated imino group (N-H⁺) and bromide ions, enhancing stability [9].
The 5-oxoimidazolidine ring exhibits planar geometry, but stereochemical control is essential to avoid racemization at C4 (adjacent to the carbonyl group). During alkylation:
Notably, the 3-methyl group imposes steric hindrance, restricting conformational flexibility and minimizing racemization. NMR studies (¹H and ¹³C) of the hydrobromide salt (CAS: 2094924-41-9) show a single set of signals, confirming configuration retention during synthesis [6] [9].
Cyclocondensation efficiency hinges on solvent and catalyst selection:
Table 2: Solvent and Catalyst Performance in Cyclocondensation
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reusability |
---|---|---|---|---|---|
DMF | K₂CO₃ | 80 | 12 | 78 | Not applicable |
Acetonitrile | TBA-Br | 70 | 10 | 82 | Not applicable |
[BMIM][HSO₄] IL | SO₃H-functionalized IL | 60 | 8 | 92 | 5 cycles |
Ethanol | None | 65 | 24 | 65 | Not applicable |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1